BenchChemオンラインストアへようこそ!

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide

Medicinal Chemistry Lead Optimization Physicochemical Profiling

This compound is the only commercially available oxalamide combining a 5-chloro-2-cyanophenyl pharmacophore with a racemic 2-methoxy-2-(o-tolyl)ethyl tail—a unique chemotype for IDO1/TDO counter-screening, tubulin polymerization studies, and kinase inhibitor discovery. Its oxalamide core enables on-DNA DEL construction; chloro and cyano groups offer orthogonal synthetic handles. Available in 1–50 mg research quantities (≥90% purity) without synthesis delays.

Molecular Formula C19H18ClN3O3
Molecular Weight 371.82
CAS No. 1797898-99-7
Cat. No. B2667050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide
CAS1797898-99-7
Molecular FormulaC19H18ClN3O3
Molecular Weight371.82
Structural Identifiers
SMILESCC1=CC=CC=C1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)OC
InChIInChI=1S/C19H18ClN3O3/c1-12-5-3-4-6-15(12)17(26-2)11-22-18(24)19(25)23-16-9-14(20)8-7-13(16)10-21/h3-9,17H,11H2,1-2H3,(H,22,24)(H,23,25)
InChIKeyZZYBLQIVVTUVAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide (CAS 1797898-99-7) Sourcing Guide for Specialized Oxalamide Intermediates


N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide (CAS 1797898-99-7) is a fully synthetic, non-commercial oxalamide derivative defined by a 5-chloro-2-cyanophenyl pharmacophoric head and a racemic 2-methoxy-2-(o-tolyl)ethyl tail linked via a central ethanediamide bridge [1]. With a molecular weight of 371.82 g·mol⁻¹ and a computed XLogP3 of 3.5, the compound occupies a mid-lipophilicity chemical space distinct from both early fragment-like oxalamides and highly lipophilic lead-like analogs [1]. It is exclusively supplied by specialist screening-compound vendors in research-grade quantities (1–30 mg, ≥90% purity), positioning it as a tool for early-stage probe discovery rather than as a bulk intermediate [2].

Why N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide Cannot Be Replaced by Common Oxalamide Analogs


Oxalamides constitute a privileged scaffold class with confirmed activity against heme-containing enzymes, tubulin, and viral entry glycoproteins [1][2], but the precise substitution pattern dictates target engagement and physicochemical behavior [3]. The target compound is the only commercially available oxalamide that combines a 5-chloro-2-cyanophenyl N1-substituent with a 2-methoxy-2-(o-tolyl)ethyl N2-tail. Removal of the chloro or cyano group, replacement of the ortho-tolyl moiety with phenyl or 4-fluorobenzyl, or truncation of the N2-chain to simpler alkyl groups (e.g., methyl, cyclopropyl) yields analogs with systematically altered lipophilicity, hydrogen-bonding capacity, and steric bulk. No published head-to-head data exist for this specific compound, but a Class-level inference based on oxalamide structure–activity relationship (SAR) studies indicates that even single-group substitutions routinely produce >10-fold shifts in biochemical potency [1][3]. Consequently, substituting a “similar” oxalamide from a general screening library risks invalidating the SAR hypothesis and obscuring the genuine structure–property relationship being probed.

Quantitative Evidence Guide for N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide Differentiation


Physicochemical Descriptor Comparison Against the Closest Commercially Available 5-Chloro-2-Cyanophenyl Oxalamide Analog

The most structurally proximate analog with publicly accessible physicochemical data is N1-benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide (CAS 899974-71-1). The target compound replaces a rigid, highly lipophilic benzhydryl group (clogP ~4.5) with a flexible, hydrogen-bond-accepting 2-methoxy-2-(o-tolyl)ethyl chain. This substitution reduces the computed lipophilicity by approximately 1.0 log unit (XLogP3 3.5 vs. approximately 4.5 for the benzhydryl analog) while preserving the topological polar surface area within a narrow 91–95 Ų range [1][2]. The lower lipophilicity and higher fraction of sp³-hybridized carbons are consistent with improved solubility and metabolic stability profiles across oxalamide series, as demonstrated in IDO1 inhibitor optimization campaigns [3].

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Molecular Complexity and Stereochemical Differentiation from Achiral 5-Chloro-2-Cyanophenyl Oxalamides

The target compound possesses one undefined stereocenter (C-2 of the 2-methoxy-2-(o-tolyl)ethyl chain), yielding a racemic mixture (Complexity = 547, Undefined Atom Stereocenter Count = 1) [1]. All structurally characterized 5-chloro-2-cyanophenyl oxalamides reported in public repositories — including N1-(5-chloro-2-cyanophenyl)-N2-methyloxalamide, N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide, and N1-benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide — are achiral (undefined stereocenter count = 0). The introduction of a single stereocenter expands the accessible three-dimensional pharmacophore space and, based on documented oxalamide SAR, can improve target selectivity by enabling differential binding-mode engagement [2][3].

Medicinal Chemistry Chiral Synthesis Target Engagement

Hydrogen-Bond Donor/Acceptor Profile Compared with N2-Alkyl and N2-Cycloalkyl 5-Chloro-2-Cyanophenyl Oxalamides

The target compound presents a hydrogen-bond donor count (HBD) of 2 (both oxalamide NH groups) and a hydrogen-bond acceptor count (HBA) of 4 (oxalamide carbonyl oxygens, cyano nitrogen, and methoxy oxygen) [1]. Shorter N2-substituted analogs such as N1-(5-chloro-2-cyanophenyl)-N2-methyloxalamide retain the same HBD but have an HBA of only 3 (loss of the methoxy oxygen), reducing aqueous solubility-enhancing polar interactions . Conversely, adding larger apolar N2-groups (cyclopropyl, tetrahydrofuran-2-ylmethyl) increases molecular weight without proportionally increasing hydrogen-bonding capacity, which class-level oxalamide optimization studies correlate with reduced permeability and higher efflux ratios [2]. The methoxy oxygen in the target compound provides an additional solubilizing acceptor while maintaining a favorable HBD/HBA ratio of 0.5.

Medicinal Chemistry Permeability Solubility

Class-Level Biochemical Potency Benchmarking of Oxalamide Scaffolds Against IDO1, Tubulin, and HIV-1 gp120

No direct biochemical assay data exist for N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide. However, the oxalamide chemotype has yielded potent inhibitors across three mechanistically distinct target classes: (i) IDO1 — optimized oxalamides achieve cellular IC₅₀ values as low as 3.9 nM with whole-blood IC₅₀ of 52 nM [1]; (ii) Tubulin polymerization — indole-based oxalamides exhibit sub-micromolar antiproliferative activity (e.g., compound 8g, IC₅₀ ~0.5–2 µM across cancer cell lines) with confirmed microtubule disruption [2]; (iii) HIV-1 gp120 — N-phenyl-N'-piperidinyl-oxalamides block CD4 binding with low-micromolar potency and broad neutralization breadth [3]. The target compound's 5-chloro-2-cyanophenyl moiety is a known heme-binding pharmacophore in IDO1 inhibitors, while the 2-methoxy-2-(o-tolyl)ethyl tail introduces conformational flexibility that may favor induced-fit recognition — a hypothesis supported by the stereochemical complexity evidence above.

Enzymology Oncology Antiviral Research

Commercial Availability and Purity Benchmarking Relative to Structural Analogs

The target compound is stocked by Life Chemicals (catalog F6451-2013) at ≥90% purity in pre-weighed quantities from 1 mg ($54) to 30 mg ($119), with immediate availability for research procurement [1]. In contrast, the closest 5-chloro-2-cyanophenyl oxalamide analogs — N1-benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide and N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide — are available from bulk custom-synthesis vendors only, typically requiring 2–4 week lead times and minimum order quantities of 50–100 mg. The target compound's pre-packaged small-quantity format directly supports hit-validation and dose-response follow-up without the inventory burden of custom synthesis, while its ≥90% purity specification meets industry-standard thresholds for primary screening [1].

Procurement Screening Library Supply Chain

Application Scenarios for N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide Procurement


IDO1/TDO Inhibitor Hit-Finding and Early Lead Optimization

The 5-chloro-2-cyanophenyl group is a recognized heme-displacing pharmacophore in indoleamine-2,3-dioxygenase (IDO1) inhibitors [1]. The target compound extends known oxalamide-IDO1 SAR into unexplored N2-substitution space through the 2-methoxy-2-(o-tolyl)ethyl tail, whose moderate lipophilicity (XLogP3 3.5) and additional hydrogen-bond acceptor (HBA 4) are consistent with the physicochemical profile of orally bioavailable IDO1 leads [1]. Procurement of this compound enables immediate counter-screening against IDO1 and the structurally related enzyme tryptophan-2,3-dioxygenase (TDO), with direct comparison to reference inhibitors such as linrodostat and epacadostat.

Tubulin Polymerization Inhibition Screening with Structural Novelty

Indole-based oxalamides have demonstrated sub-micromolar tubulin polymerization inhibition and antiproliferative activity across A549 (lung), MCF7 (breast), and HCT116 (colon) cell lines [2]. The target compound replaces the indole core with a 5-chloro-2-cyanophenyl moiety, offering a novel tubulin-binding chemotype orthogonal to existing colchicine-site and taxane-site ligands. Its single stereocenter introduces the opportunity for enantiospecific tubulin engagement, a property absent in achiral oxalamide tubulin inhibitors reported to date.

Fragment-Based and DNA-Encoded Library (DEL) Synthesis Building Block

With a molecular weight of 371.8 g·mol⁻¹ and a rotatable bond count of 5, the target compound resides at the upper boundary of fragment-like space and is ideally suited as a low-micromolar-affinity starting point for fragment elaboration [3]. The primary amine-reactive oxalamide core permits on-DNA coupling for DEL construction, while the chloro and cyano substituents offer orthogonal synthetic handles (Suzuki coupling, cyano reduction) for downstream diversification. Its immediate commercial availability in 1–30 mg quantities eliminates the synthesis bottleneck that delays DEL cycle initiation.

Academic Probe Discovery for Understudied Kinase and Epigenetic Targets

Oxalamide derivatives have been reported as ATP-competitive kinase inhibitors targeting growth-factor receptors such as c-Met [4]. The target compound's 5-chloro-2-cyanophenyl head-group mimics the hinge-binding motif of type I kinase inhibitors, while the flexible N2-tail can probe affinity pocket interactions. For academic groups pursuing chemical probe development against understudied kinases or bromodomain-containing proteins, the compound provides a synthetically tractable, commercially available starting scaffold with documented kinase inhibition precedent in close structural analogs [4].

Quote Request

Request a Quote for N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.